REACTION_CXSMILES
|
I[C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][C:6]=2[N+:12]([O-:14])=[O:13].[C:15]1([S:21]([O-:23])=[O:22])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[Na+]>CN(C)C=O>[N+:12]([C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:5]=1[N:4]=[CH:3][C:2]([S:21]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)(=[O:23])=[O:22])=[CH:11]2)([O-:14])=[O:13] |f:1.2|
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Name
|
|
Quantity
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135 g
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Type
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reactant
|
Smiles
|
IC=1C=NC2=C(C=CC=C2C1)[N+](=O)[O-]
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Name
|
|
Quantity
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2.4 L
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Type
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solvent
|
Smiles
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CN(C=O)C
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Name
|
sodium phenylsulfinate
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Quantity
|
99.6 g
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)S(=O)[O-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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fitted with an overhead stirrer, under an argon atmosphere
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
the solvent evaporated in vacuo
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Type
|
ADDITION
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Details
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Acetone (2.5 L) was added to the residue
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Type
|
FILTRATION
|
Details
|
the solution filtered
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Type
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CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
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Type
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ADDITION
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Details
|
a further 2.5 L of acetone added
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Type
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FILTRATION
|
Details
|
the mixture filtered again
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Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
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Type
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DISSOLUTION
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Details
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the residue dissolved in chloroform (3 L)
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Type
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WASH
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Details
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washed with 10% aqueous ammonia (2×2 L)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic phase was dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The dark brown residue was purified
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Type
|
WASH
|
Details
|
eluting with hexane
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Type
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TEMPERATURE
|
Details
|
increasing proportions of ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=CC=C2C=C(C=NC12)S(=O)(=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 81.5 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |